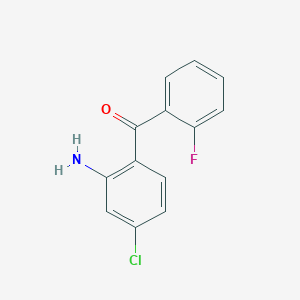

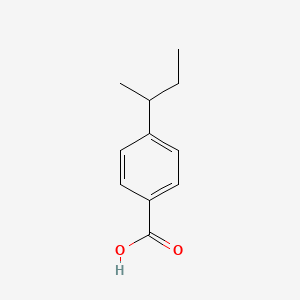

4-(Butan-2-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzoic acid derivatives can vary depending on the substituents attached to the benzene ring. For example, the synthesis of 4-(4-phenylbutoxy) benzoic acid involved a 4-step reaction using 4-chloro-1-butanol, CHCl_3 as a solvent, and AlCl_3 as a catalyst, with a yield of over 54% and a purity of above 99.5% . This suggests that the synthesis of 4-(butan-2-yl)benzoic acid might also involve multi-step reactions with careful optimization of reaction conditions to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is influenced by the substituents on the benzene ring. For instance, the molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid was determined using X-ray diffraction, revealing a conformation that departs from perfect staggering by about seven degrees . Similarly, the molecular and crystal structures of various 4-(ω-cyanoalkyloxy)benzoic acids were determined, showing differences in the conformation of the cyanoalkoxy chain and packing arrangements . These findings indicate that the molecular structure of 4-(butan-2-yl)benzoic acid would also be influenced by the butan-2-yl group, potentially affecting its conformation and crystal packing.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be complex and is influenced by the nature of the substituents. For example, an unexpected product was obtained in an indium-mediated carbon-carbon coupling reaction involving a benzoic acid derivative, highlighting the potential for unexpected outcomes in synthetic chemistry . This suggests that the synthesis and reactivity of 4-(butan-2-yl)benzoic acid would need to be carefully studied to understand its behavior in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. For instance, the presence of a tri-n-butyltin(IV) complex in one of the derivatives influenced its geometry and the presence of a polymeric structure in the crystalline state . The study of such complexes can provide insights into the potential physical and chemical properties of 4-(butan-2-yl)benzoic acid, such as solubility, melting point, and reactivity, which are important for its practical applications.

科学的研究の応用

Crystal Structure Determination

The crystal structure of related drug molecules, like 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid, has been determined using techniques like NMR powder crystallography, which combines solid-state NMR spectroscopy, crystal structure prediction, and density functional theory chemical shift calculations. This approach represents a significant advancement in NMR crystal structure determination for molecular compounds of previously unknown structures (Baias et al., 2013).

Photovoltaic Applications

In the realm of dye-sensitized solar cells, derivatives of benzoic acid have been studied for their impact on energy level, energy gap, light-harvesting ability, and cell stability. For example, conjugating various electron-acceptor molecules to a binary electron-donor has shown significant effects on the power conversion efficiency and stability of these cells, indicating potential applications in renewable energy technologies (Yang et al., 2016).

Liquid Crystals

The modification of poly(4-vinylphenol) with compounds including benzoic acid derivatives has been studied to develop liquid crystal polymers. These modified polymers, when complexed with different ligands, exhibit unique liquid crystalline properties, highlighting potential applications in materials science and nanotechnology (Muhammad et al., 2020).

Luminescent Lanthanide Complexes

4-Naphthalen-1-yl-benzoic acid derivatives have been utilized to create luminescent lanthanide complexes. These complexes have demonstrated sensitized emission through a charge-transfer process, offering potential applications in photophysical studies and the development of new luminescent materials (Kim et al., 2006).

Fluorescence Probes

Benzoic acid derivatives have been used to develop novel fluorescence probes, like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid. These probes can reliably detect reactive oxygen species and differentiate specific species, providing tools for biological and chemical applications (Setsukinai et al., 2003).

特性

IUPAC Name |

4-butan-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWYTSGILDBAGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372988 |

Source

|

| Record name | 4-(butan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Butan-2-yl)benzoic acid | |

CAS RN |

40912-38-7 |

Source

|

| Record name | 4-(butan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)